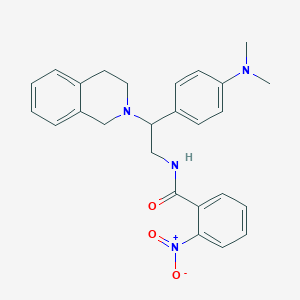

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a novel organic compound characterized by its complex molecular structure It integrates components of isoquinoline, benzamide, and nitroaromatic moieties, making it an interesting subject for chemical research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide typically involves several steps, each with specific reaction conditions:

Formation of 3,4-Dihydroisoquinoline: : Starting with isoquinoline, catalytic hydrogenation under mild conditions can be used to introduce the dihydro functionality.

Introduction of the 4-(Dimethylamino)phenyl Group: : This can be achieved via a Friedel-Crafts alkylation, using suitable alkyl halides and aluminum chloride as the catalyst.

Attachment of the Nitrobenzamide Moiety: : This step often involves a nucleophilic substitution reaction, where the dihydroisoquinoline intermediate reacts with a nitrobenzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthesis for scale, ensuring yield and purity. This might involve:

Automated Continuous Flow Reactors: : To maintain consistent reaction conditions and improve throughput.

Green Chemistry Approaches: : Utilizing less hazardous solvents and reagents to minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: : The nitro group can undergo reduction to form corresponding amines under controlled conditions.

Reduction: : Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen.

Substitution: : The aromatic rings allow for electrophilic substitution reactions, particularly in the presence of activating groups like the dimethylamino group.

Common Reagents and Conditions

Palladium on Carbon (Pd/C): : Used for catalytic hydrogenation and reduction reactions.

Aluminum Chloride (AlCl3): : Employed in Friedel-Crafts alkylations.

Sodium Borohydride (NaBH4): : Commonly used for selective reduction processes.

Major Products Formed

Reduction of the nitro group produces corresponding amine derivatives, while electrophilic aromatic substitution might introduce further functional groups to the benzene ring, yielding derivatives with varied functionality.

科学的研究の応用

Antifungal Activity

Research indicates that compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide exhibit significant antifungal properties. A study evaluated a series of 3,4-dihydroisoquinoline derivatives against several phytopathogenic fungi. The results showed that many of these compounds demonstrated potent antifungal activity, with some achieving effective concentration (EC50) values as low as 8.88 µg/mL, surpassing traditional antifungal agents such as sanguinarine and chelerythrine .

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 8 | 8.88 - 19.88 | Strong |

| Sanguinarine | N/A | Moderate |

| Chelerythrine | N/A | Moderate |

Potassium Channel Modulation

Another promising application of this compound is its role as a potassium channel modulator. Studies have shown that similar compounds can influence the opening and modulation of voltage-gated potassium channels, which are critical in various physiological processes including neuronal excitability and muscle contraction . This modulation can lead to potential therapeutic strategies for conditions like epilepsy and cardiac arrhythmias.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its bioactivity. Variations in substituents on the phenyl ring significantly affect the compound's efficacy against fungal pathogens. For instance, halogenated derivatives showed enhanced antifungal activity compared to their non-halogenated counterparts .

Development of Antifungal Agents

A case study involving the synthesis of novel isoquinoline derivatives highlighted their antifungal properties against a range of fungi. The study systematically modified the substituents on the nitrogen-containing phenyl ring and assessed their biological activities. The findings suggested that specific modifications could lead to compounds with improved antifungal profiles, paving the way for new therapeutic agents .

Potassium Channel Modulators in Neurology

In another case study, researchers investigated the effects of similar compounds on potassium channels in neuronal cells. The results demonstrated that certain structural modifications could enhance the binding affinity to potassium channels, indicating potential applications in treating neurological disorders .

作用機序

Molecular Targets

The activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide likely involves interaction with biological macromolecules like proteins or nucleic acids, modulating their function.

Pathways Involved

Research suggests it could affect signal transduction pathways, particularly those involved in cell growth and differentiation, potentially leading to applications in cancer research or regenerative medicine.

類似化合物との比較

Similar Compounds

N-(2-(2,3-Dihydroisoquinolin-2(1H)-yl)ethyl)-2-nitrobenzamide

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3-nitrobenzamide

Uniqueness

The unique combination of the dihydroisoquinoline, dimethylaminophenyl, and nitrobenzamide groups sets this compound apart, providing a distinctive profile of reactivity and potential bioactivity.

Conclusion

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide stands out in the realm of organic compounds due to its intricate structure and broad range of potential applications. Continued research will undoubtedly uncover even more about its properties and uses.

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a nitrobenzamide moiety linked to a 3,4-dihydroisoquinoline derivative. Its molecular formula is C₁₉H₂₅N₃O₂, and it features both dimethylamino and nitro functional groups that may influence its biological interactions.

- Potassium Channel Modulation : Similar compounds have been identified as modulators of voltage-gated potassium channels, which play critical roles in cellular excitability and signaling. The modulation of these channels can affect neuronal activity and muscle contraction .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Preliminary studies indicate that derivatives of isoquinoline can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases .

- Inhibition of Protein Arginine Methyltransferase (PRMT5) : Some related compounds have been shown to inhibit PRMT5, an enzyme involved in regulating gene expression and cellular signaling pathways. This inhibition has implications for cancer therapy as PRMT5 is often overexpressed in tumors .

Antioxidant Studies

Research on related compounds indicates that they exhibit significant antioxidant activity through DPPH radical scavenging assays. For instance, one study reported that certain isoquinoline derivatives demonstrated superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Antitumor Activity

In vitro studies have shown that compounds with similar structures inhibit the proliferation of various cancer cell lines. For example, derivatives targeting PRMT5 have been noted for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role for the compound in oncology .

Case Studies

- Case Study on Antioxidant Efficacy : A study published in December 2024 evaluated the antioxidant properties of a series of isoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

- Case Study on Cancer Cell Lines : Another study investigated the effects of similar nitrobenzamide derivatives on breast cancer cell lines. The findings revealed that these compounds could significantly inhibit cell growth and induce apoptosis via PRMT5 inhibition pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-28(2)22-13-11-20(12-14-22)25(29-16-15-19-7-3-4-8-21(19)18-29)17-27-26(31)23-9-5-6-10-24(23)30(32)33/h3-14,25H,15-18H2,1-2H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSZHSAKCWMMAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。